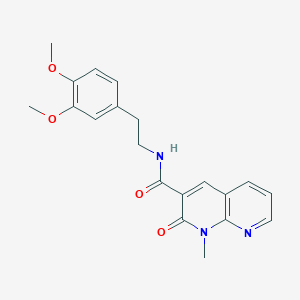
N-(3,4-dimethoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
Research has shown that derivatives of benzo[b][1,6]naphthyridines, which include compounds related to N-(3,4-dimethoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, exhibit potent cytotoxic properties. These compounds have been tested for growth inhibitory properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. Some derivatives demonstrated potent cytotoxic effects, with IC(50) values less than 10 nM, indicating their potential as anticancer agents (Deady et al., 2003).
Antagonistic Activity and Effects on Bladder Functions
Another area of research involving analogues of this compound focuses on their use as tachykinin NK(1) receptor antagonists. Studies have synthesized and evaluated cyclic analogues for NK(1) antagonistic activities, highlighting their potential therapeutic applications in treating bladder function disorders. These studies have underscored the importance of the stereochemistry around the carboxamide moiety for receptor recognition and the therapeutic effects on bladder functions in animal models (Natsugari et al., 1999).
Radiosensitizers and Cytotoxins
Compounds structurally related to this compound have been investigated for their roles as radiosensitizers and selective bioreductively activated cytotoxins. These studies explore the potential of such compounds to enhance the effectiveness of radiation therapy in treating cancers, providing a basis for further development of therapeutic agents (Threadgill et al., 1991).
Synthesis and Antibacterial Activity
Research into the synthesis and antibacterial activity of related 1,8-naphthyridine derivatives has yielded compounds with notable efficacy against various bacterial pathogens. These studies contribute to the ongoing search for new antibacterial agents, especially in the face of rising antibiotic resistance (Egawa et al., 1984).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Transforming Growth Factor β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis. It is involved in various physiological processes and pathological conditions, including tissue fibrosis and cancer .
Mode of Action
The compound acts as an inhibitor of TGF-β1 production . By inhibiting the production of TGF-β1, it can prevent the overproduction of cytokines after deposition of IgA, which is thought to play a critical role in extracellular matrix accumulation .
Biochemical Pathways
The compound affects the TGF-β1 signaling pathway . This pathway is involved in a wide range of cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis . By inhibiting TGF-β1 production, the compound can potentially affect these processes and their downstream effects.
Pharmacokinetics
Its molecular weight is223.2683 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The compound has been shown to have antinephritic effects in a mouse model of experimental IgA nephropathy . It inhibits increases in the mesangial matrix index and the number of nuclei per glomerular cross-section, compared with untreated mice with IgA nephropathy . This suggests that the compound can effectively treat IgA nephropathy via suppression of TGF-β1 production in glomeruli .
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-23-18-14(5-4-9-21-18)12-15(20(23)25)19(24)22-10-8-13-6-7-16(26-2)17(11-13)27-3/h4-7,9,11-12H,8,10H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGKZZDYUZQDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

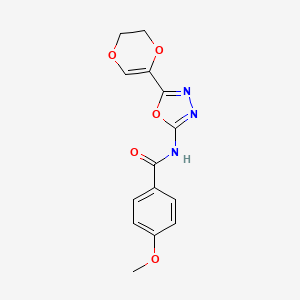
![Spiro[cyclobutane-1,2'-thiochroman]-4'-one 1',1'-dioxide](/img/structure/B2780315.png)
![2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2780316.png)
![5-Bromo-2-[(2-fluorophenyl)sulfanyl]pyridine](/img/structure/B2780317.png)
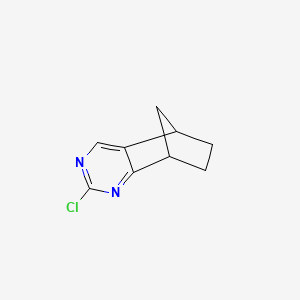
![N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2780320.png)
![3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2780323.png)
![5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2780325.png)
![3,9-dimethyl-1-(2-methylallyl)-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2780326.png)
![7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2780327.png)
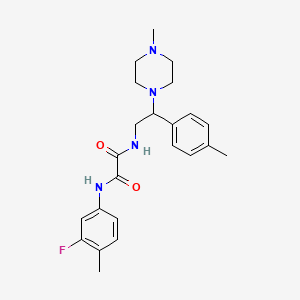
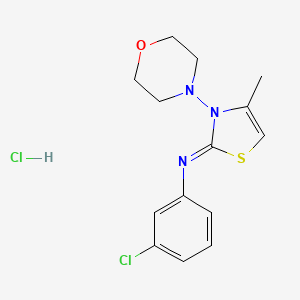
![4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2780334.png)
